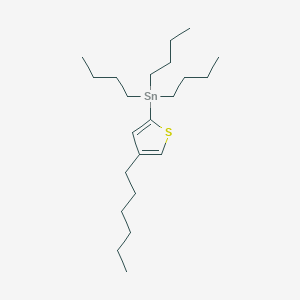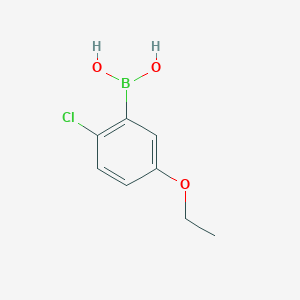
(2-Chloro-5-ethoxyphenyl)boronic acid
Descripción general
Descripción
(2-Chloro-5-ethoxyphenyl)boronic acid, or 2CEPBA, is a boronic acid derivative that has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic molecules, and it has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2-Chloro-5-ethoxyphenyl)boronic acid is a chemical compound with the molecular formula C8H10BClO3 . It has a molecular weight of 200.43 and is typically stored at temperatures between 2-8°C .
Boronic acids, including (2-Chloro-5-ethoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labeling : Boronic acids can interact with diols, which are present in many biological molecules. This makes them useful for labeling these molecules for detection or tracking .
-
Protein Manipulation and Modification : The interaction of boronic acids with proteins can be used to manipulate or modify these proteins, which can be useful in various biological and biochemical research applications .
-
Separation Technologies : Boronic acids can bind to certain molecules, allowing them to be separated from a mixture. This can be useful in various analytical methods .
-
Therapeutics Development : Boronic acids have been used in the development of therapeutics, including the development of drugs that target specific biological pathways .
-
Electrophoresis of Glycated Molecules : Boronic acids can bind to glycated molecules, which can then be separated using electrophoresis .
-
Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin, which could have potential applications in the treatment of diabetes .
-
Biological Labeling : Boronic acids can interact with diols, which are present in many biological molecules. This makes them useful for labeling these molecules for detection or tracking .
-
Protein Manipulation and Modification : The interaction of boronic acids with proteins can be used to manipulate or modify these proteins, which can be useful in various biological and biochemical research applications .
-
Separation Technologies : Boronic acids can bind to certain molecules, allowing them to be separated from a mixture. This can be useful in various analytical methods .
-
Therapeutics Development : Boronic acids have been used in the development of therapeutics, including the development of drugs that target specific biological pathways .
-
Electrophoresis of Glycated Molecules : Boronic acids can bind to glycated molecules, which can then be separated using electrophoresis .
-
Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin, which could have potential applications in the treatment of diabetes .
Safety And Hazards
Propiedades
IUPAC Name |
(2-chloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFPTULDIUUUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624593 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-ethoxyphenyl)boronic acid | |
CAS RN |
913835-30-0 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

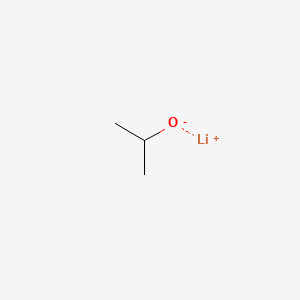
![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
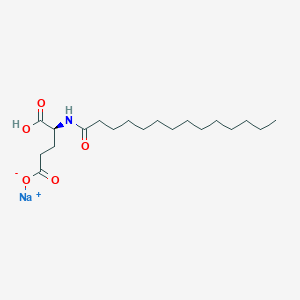
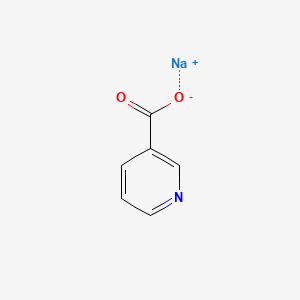
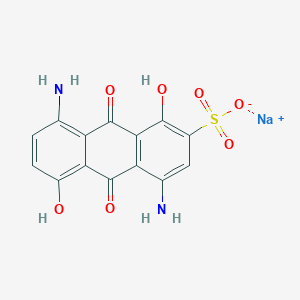


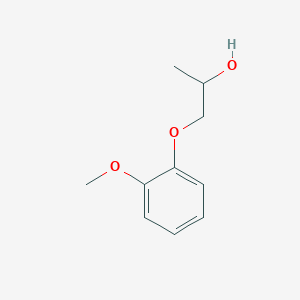
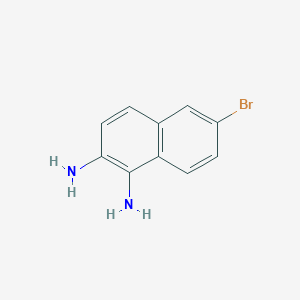
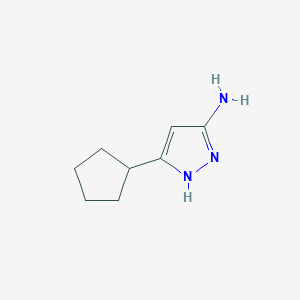
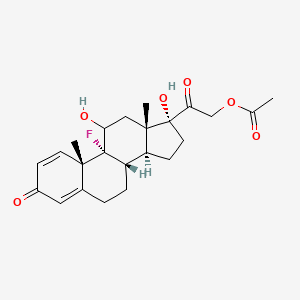
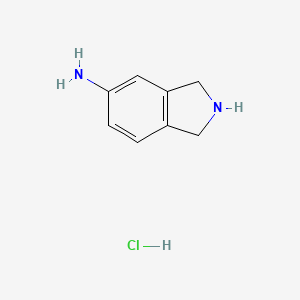
![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)
